2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

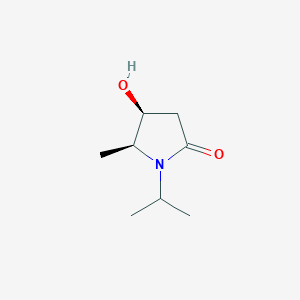

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-hydroxy-5-methyl-2-pyrrolidinone and isopropylamine.

Condensation Reaction: The starting materials undergo a condensation reaction under controlled temperature and pH conditions to form the desired pyrrolidinone derivative.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrrolidinones.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

Biologically, it has been studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, it is explored for its potential therapeutic applications. Compounds derived from it may serve as drug candidates for treating various diseases.

Industry

Industrially, it is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in manufacturing processes.

Mecanismo De Acción

The mechanism of action of 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Pyrrolidinone: A simpler analog with fewer functional groups.

4-Hydroxy-2-pyrrolidinone: Lacks the methyl and isopropyl groups.

5-Methyl-2-pyrrolidinone: Similar but without the hydroxy and isopropyl groups.

Uniqueness

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Actividad Biológica

2-Pyrrolidinone, 4-hydroxy-5-methyl-1-(1-methylethyl)-, (4S-cis)-(9CI), commonly referred to as a pyrrolidinone derivative, is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring with specific substitutions that contribute to its unique biological activities. The structural formula can be represented as follows:

- Chemical Formula: C₇H₁₃NO₂

- Molecular Weight: 143.19 g/mol

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| Functional Groups | Hydroxyl, Ketone |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrolidinone derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing non-cancerous cells.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, the compound was tested against several cancer cell lines:

- A549 Cells: Viability reduced to 66% at a concentration of 10 µM.

- MCF-7 Cells: IC50 values ranged from 5 to 15 µM depending on structural modifications.

Antimicrobial Activity

Pyrrolidinone derivatives have also shown promising antimicrobial activity. A review of recent literature indicates that these compounds can inhibit the growth of various bacterial strains, including E. coli and S. aureus.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrrolidinone derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Synthesis Methods

The synthesis of 2-Pyrrolidinone derivatives typically involves multi-step processes that can utilize various catalysts. Recent advancements have focused on green chemistry approaches to enhance yield and reduce environmental impact.

Green Synthesis Example

A notable method involves using β-cyclodextrin as a catalyst in a one-pot synthesis reaction with aldehydes and amines to produce highly functionalized pyrrolidine-2-one derivatives under mild conditions.

Table 3: Synthesis Overview

| Step | Conditions | Yield (%) |

|---|---|---|

| Reaction with Aldehyde | Room temperature, aqueous medium | Up to 85% |

| Catalysis | β-Cyclodextrin | High selectivity |

Propiedades

IUPAC Name |

(4S,5S)-4-hydroxy-5-methyl-1-propan-2-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLKVSLLJJUFCO-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC(=O)N1C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.